molecular formula C8H11BrN2 B1282891 2-(Bromomethyl)-3,5,6-trimethylpyrazine CAS No. 79074-45-6

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Cat. No.: B1282891
CAS No.: 79074-45-6
M. Wt: 215.09 g/mol
InChI Key: HOPVUIZLMIEGMJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a bromomethyl group attached to the second carbon of the pyrazine ring, along with three methyl groups at the third, fifth, and sixth positions. This specific arrangement imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine typically involves the bromination of 3,5,6-trimethylpyrazine. One common method includes the reaction of 3,5,6-trimethylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 3,5,6-trimethylpyrazine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted pyrazines with various functional groups depending on the nucleophile used.
  • Oxidized pyrazine derivatives with different oxidation states.
  • Reduced pyrazine compounds with the bromomethyl group converted to a methyl group.

Scientific Research Applications

2-(Bromomethyl)-3,5,6-trimethylpyrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional versatility.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine largely depends on its chemical reactivity. The bromomethyl group can interact with various biological molecules, leading to modifications in their structure and function. This interaction can affect molecular targets such as enzymes, receptors, and nucleic acids, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    2-(Chloromethyl)-3,5,6-trimethylpyrazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-3,5,6-trimethylpyrazine: Contains a hydroxymethyl group, offering different reactivity and applications.

    2-(Methyl)-3,5,6-trimethylpyrazine: Lacks the halogenated methyl group, resulting in different chemical properties.

Uniqueness: 2-(Bromomethyl)-3,5,6-trimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into organic molecules, facilitating further functionalization and derivatization.

Properties

IUPAC Name

2-(bromomethyl)-3,5,6-trimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPVUIZLMIEGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544388
Record name 2-(Bromomethyl)-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79074-45-6
Record name 2-(Bromomethyl)-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dehydrated tetramethylpyrazine 10 g was dissolved into CCl4 60 ml and then NBS 9.17 g was added at a mole ratio of tetramethylpyrazine to NBS=1:0.7 (a minute amount of benzoylperoxide can be added as radical initiator). Reaction was carried out under reflux under the illumination of an incandescent lamp for 10-12 h. The reaction sample was cooled and condensed, and the excess tetramethylpyrazine was sucked away at a reduced pressure in 60-70° C. water bath. The residue was kept in a fridge for standing and a pale red half-oily substance 7.75 g was obtained with a yield of 70%.
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Synthesis routes and methods II

Procedure details

Preferably, dehydrated tetramethylpyrazine is dissolved into CCl4 and then NBS is added at a mole ratio of tetramethylpyrazine to NBS=1:0.5. Adding a small amount of benzoylperoxide as the radical initiator is preferred. The reaction liquid is then refluxed to react for 10-12 h. 2-bromomethyl-3,5,6-trimethyl pyrazine is obtained as a pale-red half-oily substance after post-treatment purification.
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Synthesis routes and methods III

Procedure details

Dehydrated tetramethylpyrazine is dissolved into an organic solvent and then NBS is added at a mole ratio of tetramethylpyrazine to NBS=1:(0.5-0.7). The reaction liquid is then refluxed to react for 10-12 h. 2-bromomethyl-3,5,6-trimethyl pyrazine is obtained as a pale-red half-oily substance after post-treatment purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major byproducts formed during the synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine and how are they identified?

A1: The synthesis of this compound, often using N-Bromosuccinimide (NBS) as a brominating agent, results not only in the desired product but also in the formation of dibromo and tribromo substituted tetramethylpyrazines as byproducts []. These byproducts were identified using Gas Chromatography-Mass Spectrometry (GC/MS), a technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio []. This method helps in qualitatively and quantitatively monitoring the synthetic process and optimizing reaction conditions to favor the desired product.

Q2: How does the choice of solvent and the amount of brominating agent affect the yield of this compound?

A2: Research indicates that both the type and volume of solvent, as well as the amount of brominating agent, significantly influence the yield of this compound []. For example, using an excess of NBS and a larger volume of solvent, such as carbon tetrachloride, can lead to the formation of undesired dibromo and tribromo byproducts [, ]. Optimization studies suggest that carefully controlling the molar ratio of NBS to the starting material (tetramethylpyrazine) and the solvent volume can significantly improve the yield of the desired this compound [].

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